REACTION_CXSMILES
|
S(Cl)([Cl:3])=O.O[CH2:6][C:7]1[N:12]=[C:11]([N:13]2[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]2)[CH:10]=[CH:9][N:8]=1.[OH-].[Na+]>C(Cl)(Cl)Cl>[Cl:3][CH2:6][C:7]1[N:12]=[C:11]([N:13]2[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]2)[CH:10]=[CH:9][N:8]=1 |f:2.3|
|
Name
|
|
Quantity
|
3.01 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
2.66 g
|
Type
|
reactant
|
Smiles
|
OCC1=NC=CC(=N1)N1CCCCC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for a further 2.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice/salt bath
|
Type
|
ADDITION
|
Details
|
The solution was poured onto ice
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform
|
Type
|
CUSTOM
|
Details
|
The extracts were dried
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClCC1=NC=CC(=N1)N1CCCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.92 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |